molecular formula C11H10IN B12442892 4-Phenylpyridinium iodide

4-Phenylpyridinium iodide

Cat. No.: B12442892
M. Wt: 283.11 g/mol
InChI Key: IJMTVXHPKOTGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylpyridinium iodide is a chemical compound with the molecular formula C12H12IN. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is known for its neurotoxic properties and is often used in scientific research to study neurodegenerative diseases, particularly Parkinson’s disease .

Preparation Methods

4-Phenylpyridinium iodide can be synthesized through various methods. One common synthetic route involves the reaction of 4-phenylpyridine with methyl iodide. The reaction typically takes place under reflux conditions in an organic solvent such as acetonitrile or ethanol. The product is then purified through recrystallization .

Chemical Reactions Analysis

4-Phenylpyridinium iodide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide .

Scientific Research Applications

4-Phenylpyridinium iodide is widely used in scientific research due to its neurotoxic properties. It is particularly valuable in the study of Parkinson’s disease. The compound is used to create animal models of the disease by inducing neurodegeneration in dopaminergic neurons. This helps researchers understand the mechanisms of the disease and test potential treatments .

In addition to its use in neurodegenerative disease research, this compound is also employed in studies of mitochondrial function and oxidative stress. It serves as a tool to investigate the effects of mitochondrial dysfunction and the generation of reactive oxygen species .

Mechanism of Action

The neurotoxic effects of 4-Phenylpyridinium iodide are primarily due to its ability to interfere with mitochondrial function. The compound is taken up by dopaminergic neurons and accumulates in the mitochondria. Once inside the mitochondria, it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This results in oxidative stress and ultimately cell death .

Comparison with Similar Compounds

4-Phenylpyridinium iodide is similar to other pyridinium salts, such as 1-methyl-4-phenylpyridinium (MPP+). Both compounds share similar neurotoxic properties and are used in Parkinson’s disease research. this compound is unique in its specific structure and the particular pathways it affects .

Other similar compounds include:

  • 1-Methyl-4-phenylpyridinium (MPP+)
  • N-Methyl-4-phenylpyridinium
  • Cyperquat

These compounds also exhibit neurotoxic effects and are used in various research applications .

Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

4-phenylpyridin-1-ium;iodide

InChI

InChI=1S/C11H9N.HI/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-9H;1H

InChI Key

IJMTVXHPKOTGHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[NH+]C=C2.[I-]

Origin of Product

United States

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